molecular formula C11H8 B13964115 Benzene, 1-(1,3-butadiynyl)-4-methyl- CAS No. 348578-58-5

Benzene, 1-(1,3-butadiynyl)-4-methyl-

Cat. No.: B13964115
CAS No.: 348578-58-5
M. Wt: 140.18 g/mol
InChI Key: YKOWXBXTHFPZKV-UHFFFAOYSA-N
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Description

Benzene, 1-(1,3-butadiynyl)-4-methyl- is an organic compound characterized by a benzene ring substituted with a 1,3-butadiynyl group and a methyl group. This compound is part of the larger family of conjugated diynes, which are known for their unique molecular structures and reactivity. Conjugated diynes are important building blocks in organic synthesis and have applications in various fields, including materials science and pharmaceuticals.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzene, 1-(1,3-butadiynyl)-4-methyl- can be achieved through several methods. One common approach involves the copper-catalyzed cross-coupling reactions between alkynyl halides and alkynyl metal compounds. For instance, the reaction of terminal alkynes with 1,1-dihaloalkenes in the presence of a copper catalyst and an appropriate ligand can yield the desired product . Another method involves the direct reaction of calcium carbide with aryl iodides, which provides a safe and efficient route to unsymmetrical 1,3-butadiynes .

Industrial Production Methods

Industrial production of Benzene, 1-(1,3-butadiynyl)-4-methyl- typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

Benzene, 1-(1,3-butadiynyl)-4-methyl- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding diketones or carboxylic acids.

    Reduction: Reduction reactions can convert the 1,3-butadiynyl group to alkenes or alkanes.

    Substitution: Electrophilic substitution reactions can occur on the benzene ring, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH₄) can be employed.

    Substitution: Reagents such as halogens (Cl₂, Br₂) and nitrating agents (HNO₃) are commonly used.

Major Products

The major products formed from these reactions include diketones, carboxylic acids, alkenes, alkanes, and various substituted benzene derivatives.

Scientific Research Applications

Benzene, 1-(1,3-butadiynyl)-4-methyl- has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of Benzene, 1-(1,3-butadiynyl)-4-methyl- involves its interaction with molecular targets through its conjugated diyne structure. The compound can participate in various chemical reactions, including cycloaddition and polymerization, which are facilitated by its unique electronic properties. These interactions can modulate biological pathways and influence the activity of enzymes and other proteins.

Comparison with Similar Compounds

Similar Compounds

    Benzene, 1,3-butadiynyl-: Similar in structure but lacks the methyl group.

    1,4-Bis(butadiynyl)benzene: Contains two butadiynyl groups on the benzene ring.

    1,3,5-Tris(4-ethynylphenyl)benzene: A more complex structure with multiple ethynyl groups.

Uniqueness

Benzene, 1-(1,3-butadiynyl)-4-methyl- is unique due to the presence of both a 1,3-butadiynyl group and a methyl group on the benzene ring. This combination imparts distinct electronic and steric properties, making it a valuable compound for various applications in organic synthesis and materials science .

Properties

CAS No.

348578-58-5

Molecular Formula

C11H8

Molecular Weight

140.18 g/mol

IUPAC Name

1-buta-1,3-diynyl-4-methylbenzene

InChI

InChI=1S/C11H8/c1-3-4-5-11-8-6-10(2)7-9-11/h1,6-9H,2H3

InChI Key

YKOWXBXTHFPZKV-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C#CC#C

Origin of Product

United States

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